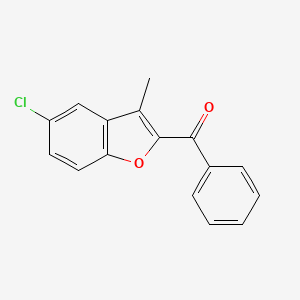

(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

Description

Historical Context of Benzofuran Derivatives Research

The benzofuran scaffold traces its origins to 1870, when William Henry Perkin first synthesized the core structure via cyclization reactions. Early explorations focused on natural product isolation, such as psoralen and angelicin, which demonstrated phototherapeutic properties. By the mid-20th century, synthetic modifications introduced halogenated and alkylated derivatives to enhance bioavailability and target specificity. The incorporation of chloro and methyl groups, as seen in this compound, emerged from structure-activity relationship (SAR) studies highlighting their role in improving microbial inhibition and metabolic stability. For instance, chloro-substituted benzofurans exhibited enhanced antibacterial efficacy against Escherichia coli and Bacillus subtilis, while methyl groups contributed to lipophilicity and membrane penetration.

Significance in Modern Pharmaceutical Research

Benzofuran derivatives occupy a pivotal role in addressing antibiotic resistance, a global health crisis. The structural versatility of the benzofuran core allows for targeted modifications, enabling interactions with diverse microbial enzymes and receptors. The chloro and methyl substituents in this compound are hypothesized to disrupt bacterial cell wall synthesis or inhibit viral protease activity, akin to related compounds. Recent studies underscore the scaffold’s adaptability in drug design, with derivatives showing promise as inhibitors of SARS-CoV-2 main protease and multidrug-resistant Staphylococcus aureus.

Table 1: Biological Activities of Select Benzofuran Derivatives

Research Objectives and Scope

Current investigations into this compound prioritize three objectives:

- Synthetic Optimization : Developing atom-economical routes, such as base-catalyzed cyclization or transition-metal-free methodologies, to improve yield and scalability.

- Biological Profiling : Evaluating antimicrobial potency against priority pathogens identified by the WHO, including Mycobacterium tuberculosis and Candida auris.

- Mechanistic Elucidation : Employing computational docking studies to identify binding interactions with microbial targets like dihydrofolate reductase and β-lactamase.

Current Trends in Benzofuran-Based Compounds Investigation

The field is witnessing a paradigm shift toward sustainable synthesis and precision medicine. Green chemistry approaches, such as solvent-free Dieckmann-like aldol condensations, are replacing traditional methods to minimize environmental impact. Concurrently, machine learning models predict substituent effects on pharmacokinetic properties, accelerating the identification of lead compounds. Combination therapies integrating benzofuran derivatives with existing antibiotics (e.g., β-lactams) are also gaining traction to overcome resistance mechanisms.

Properties

IUPAC Name |

(5-chloro-3-methyl-1-benzofuran-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c1-10-13-9-12(17)7-8-14(13)19-16(10)15(18)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGWVZHTNLQTNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones. For instance, 3-methylphenol can react with chloroacetyl chloride in the presence of a base to form 5-chloro-3-methylbenzofuran.

Introduction of Phenylmethanone Moiety: The phenylmethanone group can be introduced via Friedel-Crafts acylation. This involves reacting the benzofuran derivative with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted benzofuran derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is used as a building block for synthesizing more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. Benzofuran derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties . Research is ongoing to explore its efficacy and mechanism of action in treating various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes. Its chemical stability and reactivity make it a valuable intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which (5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone exerts its effects is primarily through interaction with specific molecular targets. For instance, its antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives differ primarily in substituent type, position, and electronic effects. Key examples include:

Halogen-Substituted Derivatives

- (5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone (CAS 1261352-83-3): Replacing chlorine with bromine increases molecular weight (Br: 79.9 g/mol vs. Bromine’s lower electronegativity compared to chlorine may also reduce electron-withdrawing effects on the benzofuran ring, influencing reactivity in electrophilic substitutions .

- (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone (CAS 303145-30-4): The 3,4-dichlorophenyl group introduces additional electron-withdrawing effects, likely increasing lipophilicity and steric hindrance. This could reduce solubility in polar solvents compared to the parent compound .

Methoxy-Substituted Derivatives

- (4-Chlorophenyl)(5-methoxy-1-benzofuran-2-yl)methanone (KBM): The methoxy group at position 5 (C16H11ClO3) is electron-donating, contrasting with the electron-withdrawing chloro group in the target compound. This substitution may red-shift UV absorption profiles and alter π-π stacking interactions in solid-state structures .

Hydroxyacetophenone Derivatives

- [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS 50317-52-7): The hydroxyl and hydroxymethyl groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., water or ethanol) compared to the non-polar methyl and chloro groups in the target compound. Melting points for such derivatives range from 97–110°C, suggesting that the absence of hydroxyl groups in the target compound may lower its melting point .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Spectral Characterization

- NMR : Proton and carbon NMR data for related compounds () indicate distinct shifts for methyl (δ ~2.3 ppm), chloro (deshielding adjacent protons), and ketone groups (δ ~190–200 ppm for 13C). The target compound’s aromatic protons are expected to resonate between δ 6.8–8.0 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 270.71 (C16H11ClO2+) .

Biological Activity

The compound (5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including antioxidant, anticancer, and antimicrobial properties, supported by relevant data and case studies.

Structural Characteristics

The compound is characterized by the presence of a benzofuran moiety with chlorine and methyl substituents, which may influence its interaction with biological targets. The general structure can be represented as follows:

This structure allows for various interactions with biological systems, making it a candidate for further investigation.

Antioxidant Properties

Research has indicated that compounds with benzofuran structures often exhibit significant antioxidant activity. The ability to scavenge free radicals is crucial in protecting cells from oxidative stress, which is implicated in various diseases. For instance, studies have shown that derivatives of benzofuran can effectively reduce oxidative damage in cellular models.

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | 45.17–217.22 | DPPH Assay |

| Curcumin | 40 ± 0.06 | DPPH Assay |

The above table summarizes the IC50 values for the compound compared to curcumin, a well-known antioxidant. The varying activities suggest that structural modifications can enhance or diminish antioxidant efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promising results against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The growth inhibitory concentration (GI50) values for these cell lines are as follows:

| Cell Line | GI50 (µM) |

|---|---|

| MCF-7 | 5.6 |

| PC3 | 4.8 |

These findings indicate that the compound may inhibit tumor growth effectively through mechanisms that require further elucidation, such as inducing apoptosis or inhibiting cell proliferation pathways.

Antimicrobial Activity

In addition to its antioxidant and anticancer properties, the compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have reported the minimum inhibitory concentration (MIC) values against common pathogens:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.95 |

| Salmonella typhi | 15.625 |

| Streptococcus pneumoniae | 12.16 |

These results highlight the potential of this compound as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of benzofuran derivatives:

- Study on Antioxidant Activity : A study investigated the structural modifications on benzofuran derivatives and their impact on antioxidant properties using various assays such as DPPH and FRAP . The findings indicated that specific substitutions could enhance radical scavenging capabilities.

- Anticancer Mechanisms : Research examining the effects of benzofuran derivatives on cancer cell lines revealed that these compounds could induce apoptosis through mitochondrial pathways. This suggests a mechanism where the compound triggers cell death in cancerous cells while sparing normal cells.

- Antimicrobial Efficacy : A comparative study of several benzofuran derivatives found that those with halogen substitutions exhibited superior antimicrobial properties against Gram-positive bacteria compared to their non-halogenated counterparts .

Q & A

Q. What are the common synthetic routes for (5-Chloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving benzofuran precursors. Key steps include:

- Chlorination : Introduce chlorine at the 5-position using reagents like SOCl₂ or PCl₅ under anhydrous conditions .

- Acetylation : Attach the phenylmethanone group via Friedel-Crafts acylation with phenylacetyl chloride, using Lewis acids (e.g., AlCl₃) as catalysts .

- Optimization : Reaction yields depend on temperature control (60–80°C for chlorination), solvent choice (e.g., dichloromethane for acylation), and stoichiometric ratios (1:1.2 for acyl chloride to benzofuran). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.8 ppm) and ketone carbonyl signals (δ 190–210 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (MW: 284.7 g/mol) via ESI-MS or GC-MS .

- IR Spectroscopy : Detect C=O stretches (~1680 cm⁻¹) and C-Cl bonds (~550 cm⁻¹) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antioxidant Tests : DPPH radical scavenging assays at concentrations of 10–100 µM .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can regioselectivity challenges in benzofuran substitution be addressed during synthesis?

- Methodological Answer : Regioselectivity at the 5-position is influenced by:

- Directing Groups : Electron-donating groups (e.g., -OCH₃) at the 3-position enhance electrophilic substitution at the 5-position .

- Catalysts : Use of Pd-mediated cross-coupling for precise halogen placement .

- Example : A [3,3]-sigmatropic rearrangement strategy (as in related benzofurans) can improve yield and selectivity .

Q. How do structural modifications impact the compound’s bioactivity, and how can SAR studies be designed?

- Methodological Answer :

- Modifications : Vary substituents (e.g., -Cl, -CH₃, -OCH₃) on the benzofuran or phenyl rings .

- SAR Workflow :

Synthesize derivatives (e.g., 5-bromo or 3-ethoxy analogs).

Test bioactivity (e.g., IC₅₀ in cancer cells).

Use computational docking (AutoDock Vina) to map interactions with targets (e.g., kinase enzymes) .

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer :

- Standardization : Use identical cell lines (ATCC-validated), solvent controls (DMSO <0.1%), and replicate experiments (n ≥ 3).

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic Studies : Perform target-specific assays (e.g., enzyme inhibition kinetics) to validate primary modes of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.